Potassium Triphenylborohydride (KTPBH): Structural Dynamics, Synthesis, and Stereoselective Applications
Potassium Triphenylborohydride (KTPBH): Structural Dynamics, Synthesis, and Stereoselective Applications
Executive Summary
Potassium triphenylborohydride (KTPBH), chemical formula K[HB(C6H5)3] , is a highly sterically hindered, nucleophilic reducing agent utilized in advanced organic synthesis[1]. Formed by the reaction of triphenylborane with potassium hydride, KTPBH bridges the gap between highly reactive, unselective hydrides (like LiAlH4 ) and milder, highly selective agents (like K-Selectride). Its massive steric bulk imparts, making it a critical reagent for drug development professionals and synthetic chemists targeting complex asymmetric reductions[2].
Chemical Structure and Physicochemical Properties
The structural core of KTPBH features a tetrahedral boron atom bonded to three bulky phenyl rings and one hydride ligand. The potassium counterion coordinates with the solvent (typically THF) and the hydride/arene system. The steric shielding provided by the three phenyl groups restricts the trajectory of hydride delivery, enforcing strict stereochemical outcomes during carbonyl reduction[3].
Table 1: Physicochemical Properties of Potassium Triphenylborohydride
| Property | Value / Description |
| Chemical Name | Potassium Triphenylborohydride |
| CAS Number | 99747-36-1[4] |
| Molecular Formula | C18H16BK [5] |
| Molecular Weight | 282.23 g/mol [5] |
| Appearance | Clear, slightly yellow liquid (as a 0.5 M solution in THF)[6] |
| Density | 0.94 g/mL at 25 °C (0.5 M in THF)[5] |
| Flash Point | -18 °C (closed cup)[5] |
| Storage Class | 4.3 (Water-reactive, sets free flammable gases)[5] |
Mechanistic Workflow: Synthesis and Reactivity
The utility of KTPBH lies in its predictable reactivity. The following diagram illustrates the synthesis of KTPBH and its divergent mechanistic pathways depending on the substrate encountered.
Figure 1: KTPBH Synthesis and Mechanistic Reduction Pathways.
Synthesis Methodology (Self-Validating Protocol)
The requires rigorous anhydrous conditions. The protocol below details the generation of a 0.5 M solution in THF[6].
Causality & Trustworthiness: Potassium hydride is practically insoluble in THF. The addition of triphenylborane initiates a heterogeneous-to-homogeneous transition. The reaction's completion is self-validating: the opaque, milky suspension of KH clarifies into a transparent, slightly yellow solution as the soluble KTPBH complex forms[6].
Step-by-Step Synthesis Protocol:
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Preparation: Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with a 30% dispersion of potassium hydride (KH) in mineral oil.
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Purification: Wash the KH dispersion three times with anhydrous pentane to extract the mineral oil. Decant the pentane and dry the purified KH under vacuum until a free-flowing white powder is obtained. Causality: Removing mineral oil ensures precise stoichiometric calculations and prevents organic contamination in subsequent synthetic steps.
-
Suspension: Suspend the dry KH in anhydrous tetrahydrofuran (THF) and cool the flask to 0 °C using an ice bath.
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Borane Addition: Dissolve a stoichiometric equivalent of triphenylborane ( BPh3 ) in anhydrous THF. Add this solution dropwise to the KH suspension. Causality: The low temperature mitigates the exothermic nature of the hydride transfer, preventing the thermal degradation of the solvent or the newly formed borohydride[6].
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Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 2–4 hours until hydrogen evolution ceases and the solution becomes clear and slightly yellow[6].
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Filtration & Storage: Filter the solution through a pad of oven-dried Celite under argon to remove any unreacted KH. Store the resulting 0.5 M KTPBH solution over activated 4Å molecular sieves at 4 °C[5].
Applications in Advanced Organic Synthesis
Exceptional Stereo- and Chemoselectivity in Carbonyl Reductions
KTPBH is renowned for its ability to discriminate between structurally similar carbonyls. For instance, it exhibits a 97:3 chemoselectivity for cyclohexanone over cyclopentanone, and a 99.4:0.6 selectivity for cyclohexanone over 4-heptanone[2]. In stereoselective applications, KTPBH reduces 2-methylcyclohexanone to cis-2-methylcyclohexanol with a remarkable stereospecificity of 98.5:1.5, rivaling that of lithium tri-sec-butylborohydride (L-Selectride)[2],[1].
1,4-Reduction of α,β-Unsaturated Ketones
Unlike many standard borohydrides that yield mixtures of 1,2- and 1,4-reduction products, KTPBH acts as an for acyclic enones and β-substituted cyclohexenones. It demonstrates a greater propensity for conjugate (1,4) reduction than K-Selectride, particularly when reacting with aromatic enones[7].
Catalytic Hydroboration of Carbonyls and CO2
Recent advancements have expanded the utility of alkali metal hydridotriphenylborates beyond stoichiometric reductions. When complexed with chelating ligands (e.g., Me6TREN ), KTPBH and its lithium/sodium analogs act as highly efficient catalysts for the using pinacolborane (HBpin), yielding formoxyborane without over-reduction[3],[8].
Experimental Protocol: Stereoselective Reduction
The following workflow details the stereoselective reduction of 2-methylcyclohexanone to cis-2-methylcyclohexanol using KTPBH.
Causality & Trustworthiness: The massive steric bulk of the [HBPh3]− anion forces an equatorial attack on the carbonyl carbon. This trajectory pushes the developing hydroxyl group into the less sterically hindered axial position, exclusively yielding the cis-isomer. The oxidative workup is a critical self-validating step: it converts all organoborane byproducts into water-soluble inorganic borates and phenol, ensuring the final NMR spectra are free of boron-induced line broadening or aromatic impurities.
Step-by-Step Reduction Protocol:
-
Substrate Preparation: In a flame-dried round-bottom flask under argon, dissolve 1.0 mmol of 2-methylcyclohexanone in 5 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Ultra-low temperatures minimize the kinetic energy of the system, preventing the substrate from overcoming the higher activation energy barrier of the less favorable axial attack, thereby maximizing stereoselectivity[1].
-
Reagent Addition: Slowly add 2.2 mL (1.1 mmol, 1.1 equiv.) of a 0.5 M KTPBH solution in THF dropwise via syringe.
-
Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the disappearance of the ketone via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
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Oxidative Quenching: Once complete, quench the reaction at -78 °C by slowly adding 1 mL of distilled water. Remove the cooling bath and allow the mixture to reach room temperature. Add 1 mL of 3 M NaOH followed by 1 mL of 30% H2O2 dropwise. Stir for 1 hour. Causality: The alkaline peroxide oxidizes the triphenylborane byproduct into phenol and borate salts, simplifying downstream purification.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate pure cis-2-methylcyclohexanol.
References
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Yoon, N. M.; Kim, K. E.; Kang, J. "Potassium triphenylborohydride. A new reducing agent for the reduction of carbonyl compounds with an exceptional stereo- and chemoselectivity." The Journal of Organic Chemistry (1986). URL:[Link]
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Kim, K. E.; Park, S. B.; Yoon, N. M. "Selective Reduction of α,β-Unsaturated Ketones with Potassium Triphenylborohydride." Synthetic Communications (1988). URL:[Link]
-
Mukherjee, D. et al. "Alkali Metal Hydridotriphenylborates [(L)M][HBPh3] (M = Li, Na, K): Chemoselective Catalysts for Carbonyl and CO2 Hydroboration." Journal of the American Chemical Society (2016). URL:[Link]
-
Osseili, H. et al. "Me6TREN-Supported Alkali Metal Hydridotriphenylborates [(L)M][HBPh3] (M = Li, Na, K): Synthesis, Structure, and Reactivity." Organometallics (2017). URL:[Link]
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NextSDS. "POTASSIUM TRIPHENYLBOROHYDRIDE — Chemical Substance Information." URL: [Link]
- Patent WO2000043400A1. "Synthesis of alkali metal substituted borohydride reagents.
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